molecular formula C14H15N3O2S3 B6476491 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2640822-87-1

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B6476491
CAS No.: 2640822-87-1
M. Wt: 353.5 g/mol
InChI Key: MVNAUKSMLICLLV-UHFFFAOYSA-N
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Description

Structure and Key Features: N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole ring substituted with a methyl group at the N1 position and a 2,2'-bithiophene-linked ethyl chain at the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₅N₃O₂S₃, with a molecular weight of 369.47 g/mol.

Properties

IUPAC Name

1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S3/c1-17-10-12(9-15-17)22(18,19)16-7-6-11-4-5-14(21-11)13-3-2-8-20-13/h2-5,8-10,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNAUKSMLICLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core linked to a bithiophene moiety and a sulfonamide group. The structural formula can be represented as follows:

C14H16N2S2O2\text{C}_{14}\text{H}_{16}\text{N}_2\text{S}_2\text{O}_2

This structure is significant as the bithiophene unit contributes to the compound's electronic properties, potentially enhancing its biological activity.

Target Interactions

This compound has been studied for its interaction with various biological targets. Notably, compounds with similar sulfonamide structures have shown inhibitory effects on enzymes like Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the treatment of human African trypanosomiasis (HAT) . The mechanism involves binding to the active site of the enzyme, thereby inhibiting its function.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Research indicates that modifications to the sulfonamide group can enhance blood-brain barrier permeability, which is crucial for central nervous system (CNS) therapies .

Antiparasitic Activity

In vitro studies have demonstrated that pyrazole sulfonamides exhibit significant antiparasitic activity against T. brucei. For instance, lead compounds from this series have shown IC50 values indicating potent inhibition against the target enzyme and promising efficacy in animal models .

Antimicrobial Properties

Similar compounds within the pyrazole sulfonamide class have been reported to possess antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) studies highlight that specific modifications can enhance activity against Mtb while maintaining low toxicity profiles.

Case Studies

Case Study 1: Antitrypanosomal Activity

In a study focusing on T. brucei, a series of pyrazole sulfonamides were synthesized and evaluated for their ability to penetrate the blood-brain barrier. Modifications led to increased oral bioavailability and enhanced efficacy in mouse models infected with T. b. rhodesiense .

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial potential of various substituted pyrazole sulfonamides against Mtb. Compounds were systematically modified, leading to several candidates with improved minimum inhibitory concentration (MIC) values, demonstrating their potential as new therapeutic agents against tuberculosis .

Table 1: Biological Activity Summary

Compound NameTargetIC50 (µM)Comments
DDD85646TbNMT0.05High potency against T. brucei
Compound 6Mtb0.1Effective against multidrug-resistant strains

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Capping sulfonamide nitrogenDecreased potency
Reducing polar surface areaImproved CNS penetration
Altering bithiophene substituentsEnhanced electronic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamides and bithiophene derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Bioactivity (Reported) Reference
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 2,2'-Bithiophene-ethyl chain, methyl-pyrazole sulfonamide C₁₄H₁₅N₃O₂S₃ Not explicitly reported (structural analog studies)
N-(2-{[2,3'-Bithiophen]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide 2,3'-Bithiophene-hydroxyethyl chain, methyl-pyrazole sulfonamide C₁₄H₁₅N₃O₃S₃ Anti-inflammatory (analog activity)
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene Bithiophene with hydroxy-methoxy-butynyl side chain C₁₃H₁₂O₂S₂ Anti-inflammatory (IC₅₀: 8.2 µM)
N-{(1S)-2-{4-[(5S)-1,1-Dioxido-3-oxoisothiazolidin-5-yl]phenyl}ethyl}-3-fluorobenzenesulfonamide (IZ5) Fluorobenzenesulfonamide with isothiazolidinone-phenethyl chain C₂₀H₂₀FN₂O₄S₂ Tyrosine phosphatase 1B inhibitor (GOLD score: 69.07)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-pyrazolopyrimidine core, fluorophenyl, methyl-sulfonamide C₃₁H₂₃F₂N₆O₄S Kinase inhibition (melting point: 175–178°C)

Key Observations :

Sulfonamide Variations :

  • Fluorinated sulfonamides like IZ5 (Table 1, entry 4) show strong binding to tyrosine phosphatase 1B (GOLD score: 69.07), attributed to the fluorobenzenesulfonamide group’s electron-withdrawing effects . The target compound lacks fluorine substitution, which may reduce receptor-binding affinity but improve metabolic stability.
  • Chromene-pyrazolopyrimidine sulfonamides (Table 1, entry 5) demonstrate kinase inhibition, highlighting the role of fused heterocyclic cores in targeting enzymatic activity .

Research Findings and Implications

  • Anti-Inflammatory Potential: Structural analogs like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (, compound 14) showed significant inhibition of nitrite production (IC₅₀: 12.3 µM), suggesting the target compound’s bithiophene-ethyl chain may confer similar activity .
  • Enzyme Inhibition : Sulfonamides with fluorinated aromatic systems (e.g., IZ5 ) exhibit high binding scores for tyrosine phosphatase 1B, a diabetes and obesity target. The absence of fluorine in the target compound may necessitate structural optimization for comparable efficacy .
  • Synthetic Accessibility : The target compound’s straightforward synthesis (compared to chromene- or imidazole-containing sulfonamides) makes it a viable candidate for further derivatization .

Preparation Methods

Synthesis of the Bithiophene Ethylamine Intermediate

BaseSolventTime (h)Yield (%)
Potassium tert-butoxideTHF1678
Sodium hydrideDMF1255
K₂CO₃THF36<15

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF accelerate reaction rates by stabilizing ionic intermediates but may promote side reactions such as sulfonate ester formation. Conversely, THF balances nucleophilicity and stability, making it ideal for amidation. Source further highlights acetone’s utility in large-scale reactions, offering facile solvent removal and high product purity (80% yield).

Base Selection and Stoichiometry

Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) enhance deprotonation of the amine without competing with the sulfonyl chloride. Source notes that stoichiometric excess of base (1.5–2.0 equivalents) maximizes conversion while minimizing racemization.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems reduces reaction times and improves heat management. For example, source achieved 85% yield in a scaled-up amidation by employing a plug-flow reactor with in-line quenching.

Catalytic Recycling and Waste Reduction

Palladium catalysts from Suzuki-Miyaura coupling can be recovered via immobilized ligand systems, lowering production costs. Additionally, solvent recovery systems (e.g., thin-film evaporation) minimize waste generation.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. Source reports characteristic signals for analogous compounds:

  • ¹H NMR : Aromatic protons at δ 7.01–8.13 ppm and methyl groups at δ 1.16–2.90 ppm.

  • HRMS : Exact mass matching within 0.0024 atomic mass units ensures purity.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) identifies impurities below 0.1%, critical for pharmaceutical-grade synthesis .

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